3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one
Description
Properties
IUPAC Name |
5-(difluoromethyl)-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHMJXCQWZTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of difluoromethyl-containing precursors with pyrazole derivatives. One common method involves the reaction of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate with methylhydrazine in ethyl acetate at low temperatures, followed by heating under reflux conditions . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyrazole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. One such method involves the use of difluoromethylation reagents in a continuous flow reactor, allowing for precise control over reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Agricultural Applications
Fungicide Development
The primary application of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one lies in the synthesis of fungicides that target succinate dehydrogenase, an essential enzyme in the mitochondrial respiration chain of fungi. Research indicates that this compound exhibits significant antifungal properties, outperforming established fungicides like boscalid against several phytopathogenic fungi, including Botrytis cinerea and others affecting crops such as tomatoes and potatoes .
Mechanism of Action
The antifungal efficacy is attributed to its ability to inhibit succinate dehydrogenase, disrupting energy metabolism within fungal cells. Molecular docking studies have shown that the compound can form hydrogen bonds with critical amino acids in the active sites of this enzyme, enhancing its fungicidal activity .
Synthesis and Optimization
Synthesis Methods
The synthesis of this compound involves several steps, including substitution/hydrolysis and condensation reactions with suitable catalysts . Recent optimizations focus on improving yield while minimizing environmental impact during production.
Case Study: Synthesis Optimization
In a study by Huang et al., a regioselective synthesis method was developed for creating various pyrazole derivatives, showcasing the versatility of this compound in generating bioactive scaffolds . The synthesis processes have been refined to enhance efficiency and reduce byproducts.
Pharmaceutical Applications
Potential as a Pharmacological Agent
Beyond agricultural uses, this compound is being investigated for its potential pharmacological activities. Pyrazole derivatives are known to exhibit various biological activities, including anti-inflammatory and anticancer properties .
Structure-Activity Relationship Studies
Research has utilized quantitative structure-activity relationship (QSAR) models to predict the biological activity of modified pyrazole compounds. These studies indicate that variations in substituents can significantly affect their antifungal potency and selectivity .
Table 1: Comparative Antifungal Activity
| Compound Name | Activity Against Botrytis cinerea | Mechanism of Action |
|---|---|---|
| This compound | High | Succinate dehydrogenase inhibition |
| Boscalid | Moderate | Succinate dehydrogenase inhibition |
| Other Established Fungicides | Variable | Various mechanisms |
Table 2: Synthesis Methods Overview
| Method Description | Key Steps | Yield Improvement Techniques |
|---|---|---|
| Substitution/Hydrolysis | Reaction with difluoroacetyl halides | Optimized reaction conditions |
| Condensation/Cyclization | Cyclization with methylhydrazine | Use of efficient catalysts |
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of fungi and bacteria by interfering with essential cellular processes. For example, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death . The exact molecular targets and pathways can vary depending on the specific organism and the context of its use.
Comparison with Similar Compounds
Structural Features
The structural diversity of pyrazolone derivatives arises from variations in substituents at the 1-, 3-, and 5-positions. Key comparisons include:
Analysis :
- The target compound’s difluoromethyl group balances electronegativity and steric demands compared to trifluoromethyl analogs .
Analysis :
- The lower yield of the target compound (51%) compared to hydroxyaryl (81–92%) or phenyl derivatives (82.6%) may stem from the reduced reactivity of N-methylhydrazine or side reactions involving the difluoro group .
- Trifluoromethyl analogs often require harsher conditions (e.g., anhydrous K₂CO₃ in acetone ), reflecting the steric and electronic challenges of CF₃ incorporation.
Physicochemical Properties
Fluorine substitution critically impacts properties:
Analysis :
- The difluoromethyl group in the target compound provides a balance between hydrophobicity and polarity, favoring solubility and oral bioavailability compared to CF₃ analogs .
Analysis :
- Fluorine substitution correlates with enhanced bioactivity: CF₃ derivatives show potent antifungal effects due to strong electron-withdrawing effects , while difluorophenyl hydrazones (e.g., ) leverage fluorine’s ability to modulate electronic environments for anti-inflammatory action.
- The target compound’s difluoromethyl group may similarly enhance target binding or metabolic resistance, though specific studies are needed.
Biological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one (CAS No. 1048018-91-2) is a heterocyclic compound notable for its diverse biological activities and applications in medicinal chemistry. The compound features a difluoromethyl group attached to a pyrazole ring, which contributes to its unique chemical properties and potential therapeutic uses.
- Molecular Formula :
- Molecular Weight : 148.11 g/mol
- Structure : The compound consists of a five-membered pyrazole ring with two nitrogen atoms and a difluoromethyl substituent.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity, particularly against fungi and bacteria. Research indicates that the compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 20 | 50 |
| Aspergillus niger | 22 | 50 |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of essential cellular processes. This includes:
- Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in microbial metabolism.
- Disruption of Cell Membrane Integrity : It could compromise the structural integrity of microbial cell membranes, leading to cell death.
Case Studies
-
Antifungal Activity Assessment :
A study evaluated the antifungal efficacy of the compound against Candida albicans. The results demonstrated that at a concentration of 50 µg/mL, the compound effectively inhibited fungal growth by over 70%, indicating strong antifungal potential . -
Bacterial Inhibition Studies :
In another study focusing on bacterial pathogens, including Escherichia coli and Staphylococcus aureus, the compound showed promising results with inhibition zones ranging from 15 to 20 mm at concentrations as low as 100 µg/mL .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between difluoromethyl-containing precursors and pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity, including methods utilizing continuous flow reactors .
Applications in Agriculture
Due to its bioactive properties, this compound is also being investigated for use in agricultural chemicals, particularly as a fungicide or herbicide. Its ability to inhibit fungal pathogens makes it a valuable candidate for crop protection products .
Q & A
Basic: What are the standard synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one?
The compound is synthesized via cyclocondensation of ethyl 4,4-difluoroacetoacetate with methylhydrazine in toluene. Key steps include:
- Stepwise addition : Methylhydrazine is added dropwise to a cooled solution of ethyl difluoroacetoacetate in toluene to control exothermicity and minimize side reactions .
- Thermal cyclization : Heating at 100°C for 2 hours promotes ring closure to form the pyrazolone core.
- Purification : Trituration with methyl tert-butyl ether/heptane yields the product as an orange powder (51% yield) .
Basic: How is the compound characterized using spectroscopic methods?
Characterization relies on 1H-NMR , IR , and melting point analysis :
- 1H-NMR : Aromatic protons (δ 7.4–8.0 ppm) and pyrazole ring protons (e.g., δ 10.0 ppm) confirm substitution patterns. For derivatives, shifts vary with substituents (e.g., δ 4.0 ppm for OCH3 groups) .
- IR : Key peaks include C=O lactam stretch (~1638 cm⁻¹) and C=N stretch (~1590 cm⁻¹) .
- Melting points : Consistency in mp ranges (e.g., 235–251°C) indicates purity .
Advanced: How can ultrasound irradiation improve the synthesis of pyrazolone derivatives?
Ultrasound enhances reaction efficiency via cavitation effects , which:
- Reduce reaction time : Accelerates cyclocondensation by improving mass transfer and reagent activation .
- Increase yield : Derivatives synthesized under ultrasound (e.g., 4-arylidenepyrazolones) show higher yields compared to conventional heating .
- Enable milder conditions : Lower temperatures minimize decomposition of thermally sensitive substituents (e.g., trifluoromethyl groups) .
Advanced: How to resolve contradictions in spectral data when introducing electron-withdrawing vs. electron-donating substituents?
Contradictions arise from substituent effects on chemical shifts and coupling constants:
- Electron-withdrawing groups (e.g., Cl, CF3) : Deshield aromatic protons, causing upfield shifts in 1H-NMR (e.g., δ 7.9–8.0 ppm for dichlorophenyl derivatives) .
- Electron-donating groups (e.g., OCH3) : Shield protons, leading to downfield shifts (e.g., δ 6.0 ppm for methoxy-substituted quinoline derivatives) .
- Validation : Cross-reference with X-ray crystallography (e.g., C–C bond lengths <0.005 Å) to confirm structural assignments .
Advanced: What strategies optimize solvent and temperature for pyrazolone derivative synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in condensation reactions, while toluene minimizes side reactions in cyclization .
- Temperature control : Lower temperatures (0–25°C) prevent decomposition during exothermic steps, while higher temperatures (80–100°C) drive cyclization .
- Workup : Trituration with nonpolar solvents (e.g., heptane) removes unreacted starting materials and improves purity .
Advanced: How to design pyrazolone derivatives for enhanced bioactivity or solubility?
- Substituent engineering :
- Hybridization : Conjugate with pharmacophores like coumarin or chromone moieties to target specific biological pathways .
Advanced: What analytical methods validate crystallographic purity of pyrazolone derivatives?
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–C bond mean deviation = 0.002 Å) and confirms Z/E configurations in methylidene derivatives .
- Powder XRD : Detects polymorphic forms, critical for reproducibility in pharmacological studies .
- DSC/TGA : Assess thermal stability (e.g., decomposition >250°C for triazolone derivatives) .
Advanced: How to address low yields in large-scale synthesis of pyrazolone derivatives?
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer, reducing side products in exothermic steps .
- Catalytic optimization : Use Lewis acids (e.g., ZnCl2) to accelerate cyclocondensation, as seen in trifluoromethylpyrazole syntheses .
- Scale-up adjustments : Increase solvent volume to prevent precipitation during intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
